Cas no 92-67-1 (4-phenylaniline)

4-phenylaniline structure
4-phenylaniline structure
4-phenylaniline
92-67-1
C12H11N
169.222442865372
MFCD00007879
34656
7102

4-phenylaniline Properties

Names and Identifiers

    • 4-Aminobiphenyl
    • p-aminophenylbenzene
    • [1,1'-Biphenyl]-4-amine
    • P-AMINOBIPHENYL
    • 4-Aminobiphenyl100µg
    • 4-phenylaniline
    • 4-Aminodiphenyl
    • Biphenyl-4-ylamine
    • NSC 7660
    • Xenylamine
    • 1,1'-Biphenyl-4-amine
    • 4-Biphenylylamine
    • 4-Biphenylamine (8CI)
    • (1,1′-Biphenyl-4-yl)amine
    • 4-Amino-1,1′-biphenyl
    • 4-Phenylbenzenamine
    • p-Aminodiphenyl
    • p-Aminophenyl benzene
    • p-Biphenylamine
    • p-Phenylaniline
    • p-Xenylamine
    • 4-Aminobiphenyl,98%
    • CHEMBL44201
    • Paraaminodiphenyl
    • BP-11958
    • NCGC00257930-01
    • InChI=1/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H
    • CHEBI:1784
    • Aniline, p-phenyl-
    • {[1,1'-Biphenyl]-4-amine}
    • STK315364
    • biphenyl-4-amine
    • Xenylamin [Czech]
    • UNII-16054949HJ
    • 92-67-1
    • DTXSID5020071
    • 4-amino-biphenyl
    • 4-BIPHENYLAMINE [HSDB]
    • 4-BIPHENYLAMINE
    • NSC7660
    • NS00015359
    • EINECS 202-177-1
    • 4-12-00-03241 (Beilstein Handbook Reference)
    • BDBM626040
    • [1,1'-biphenyl]-4-ylamine (ACD/Name 4.0)
    • HMS3091M12
    • para-aminobiphenyl
    • CAS-92-67-1
    • 4-Aminodifenil
    • EN300-17141
    • 1,1'-Biphenyl-4-amine; 4-Biphenylylamine; 4-Phenylaniline
    • SCHEMBL62469
    • HMS1722B15
    • 16054949HJ
    • BCP25781
    • GS-3083
    • F0096-0021
    • (1,1'-Biphenyl-4-yl)amine
    • Biphenylamine
    • AI3-00124
    • Xenylamin
    • SMR000062444
    • 4-Bifenylamin [Czech]
    • 4-Bifenylamin
    • p-Amino diphenyl
    • Tox21_200376
    • 4-Aminobifenyl [Czech]
    • BRN 0386533
    • WLN: ZR DR
    • [1,1'-biphenyl]-4-amine (ACD/Name 4.0)
    • 4-Aminodifenil (spanish)
    • 116267-93-7
    • MLS002303005
    • 4-Aminobiphenyl, analytical standard
    • CS-B0270
    • (1,1'-Biphenyl)-4-amine
    • 4-AMINODIPHENYL-D9
    • NCGC00091372-02
    • biphenyl, 4-amino-
    • 1ST1201
    • 4-Aminobiphenyl 10 microg/mL in Cyclohexane
    • AC-907/25014308
    • NSC-7660
    • (4-phenyl-phenyl)-amine
    • NCGC00091372-03
    • J-519854
    • HSDB 1325
    • 4-Aminobiphenyl min. 93%
    • DTXCID9071
    • 4-phenyl aniline
    • NCGC00091372-01
    • 4-Aminobifenyl
    • DB-002657
    • MFCD00007879
    • 4-AMINOBIPHENYL [IARC]
    • ALBB-025794
    • Q229922
    • P-BIPHENYLAMINE [MI]
    • 4-Amino-1,1'-biphenyl
    • 4-Aminodifenil [Spanish]
    • A844308
    • CCRIS 26
    • AKOS000114495
    • Xenylamin (czech)
    • +Expand
    • MFCD00007879
    • DMVOXQPQNTYEKQ-UHFFFAOYSA-N
    • 1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2
    • NC1C=CC(C2C=CC=CC=2)=CC=1

Computed Properties

  • 169.08900
  • 1
  • 1
  • 1
  • 169.089
  • 13
  • 141
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 26A^2

Experimental Properties

  • 3.51700
  • 26.02000
  • 13,1235
  • 1.5785 (estimate)
  • 191 °C/15 mmHg(lit.)
  • 52-54 °C (lit.)
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Soluble in Dichloromethane, DMSO and Methanol
  • Solid
  • Stable, but slowly reacts with oxygen in the air. Combustible. Incompatible with strong oxidizing agents, acids, acid anhydrides, acid chlorides.
  • Slightly soluble in water, soluble in ethanol \ ether and chloroform [12]
  • Sensitive to light
  • 4.35(at 18℃)
  • 1.1154 (rough estimate)

4-phenylaniline Security Information

  • GHS07 GHS07 GHS08 GHS08
  • DU8925000
  • 3
  • 6.1(a)
  • S53-S45
  • I
  • R45; R22
  • T T
  • UN 3077 9/PG 3
  • H302,H350
  • P201,P308+P313
  • Room temperature
  • I
  • 45-22
  • Danger
  • Yes
  • 6.1(a)

4-phenylaniline Customs Data

  • 2921499020
  • China Customs Code:

    2921499020

    Overview:

    2921499020 4-Aminobiphenyl.Regulatory conditions:X(ToxicChemical environmental management Release Notice).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    X.ToxicChemical environmental management Release Notice

    Summary:

    2921499020 [1,1'-biphenyl]-4-amine.supervision conditions:x(environment control release notice for poisonous chemicals).VAT:17.0%.tax rebate rate:9.0%.MFN tarrif:6.5%.general tariff:30.0%

4-phenylaniline Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: Iron oxide (Fe2O3) ,  Palladium ,  Silica ,  2945090-02-6 Solvents: Ethanol ,  Water ;  30 min, rt
Reference
Palladium supported on hydrophilic magnetic nanoparticles as a new efficient catalyst in aqueous media
Gholinejad, Mohammad ; Bagheri, Hossein ; Zareh, Fatemeh; Sansano, Jose M., Journal of Molecular Structure, 2023, 1288,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate Solvents: Dimethylformamide ,  Water ;  overnight, reflux
Reference
Photoinduced Divergent Deaminative Borylation and Hydrodeamination of Primary Aromatic Amines
Shiozuka, Akira; Sekine, Kohei ; Toki, Takumi; Kawashima, Kyohei; Mori, Toshifumi ; et al, Organic Letters, 2022, 24(23), 4281-4285

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: 2-Methyl-N1,N3-bis(2-methylphenyl)-1,3-benzenediamine Solvents: o-Xylene ,  Water ;  2 h, 110 °C
Reference
Amine-catalysed Suzuki-Miyaura-type coupling? The identification and isolation of the palladium culprits
Avanthay, Mickael; Bedford, Robin B.; Begg, Callum S.; Bose, Dietrich; Clayden, Jonathan; et al, ChemRxiv, 2021, 1, 1-8

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Water ;  60 min, reflux
Reference
L-Tyrosine-Pd complex supported on Fe3O4 magnetic nanoparticles: A new catalyst for C-C coupling and synthesis of sulfides
Xie, Hongxue; Liu, Huihui; Wang, Meimei; Pan, Hui; Gao, Caixia, Applied Organometallic Chemistry, 2020, 34(1),

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium (magnetic ionic nanoparticle network-supported) Solvents: Ethanol ,  Water ;  4 h, 75 °C
Reference
Nanopalladium on Magnetic Ionic Nanoparticle Network (MINN) as an Efficient and Recyclable Catalyst with High Ionic Density and Dispersibility
Karimi, Babak; Tavakolian, Mina ; Mansouri, Fariborz; Vali, Hojatollah, ACS Sustainable Chemistry & Engineering, 2019, 7(4), 3811-3823

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Methanol ;  5 min, 200 psi, 75 °C
Reference
Enhanced heterogeneously catalyzed Suzuki-Miyaura reaction over SiliaCat Pd(0)
Pandarus, Valerica; Desplantier-Giscard, Delphine; Gingras, Genevieve; Ciriminna, Rosaria; Demma Cara, Piera; et al, Tetrahedron Letters, 2013, 54(35), 4712-4716

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  1.5 h, 80 °C
Reference
Palladium Nanoparticle-Embedded Polymer Thin Film "Dip Catalyst" for Suzuki-Miyaura Reaction
Hariprasad, E.; Radhakrishnan, T. P., ACS Catalysis, 2012, 2(6), 1179-1186

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium (silica-supported) Solvents: Ethanol ;  2 h, reflux
Reference
Efficient Screening and Library Generation in Parallel C-C Coupling Reactions Mediated by Organosilica SiliaCat Palladium Catalysts
Pandarus, Valerica; Gingras, Genevieve; Beland, Francois; Ciriminna, Rosaria; Pagliaro, Mario, Organic Process Research & Development, 2012, 16(1), 117-122

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium ,  SiliaCat Pd Solvents: Ethanol ;  2 h, reflux
Reference
A new class of heterogeneous Pd catalysts for synthetic organic chemistry
Pagliaro, Mario; Pandarus, Valerica; Beland, Francois; Ciriminna, Rosaria; Palmisano, Giovanni; et al, Catalysis Science & Technology, 2011, 1(5), 60-63

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium ,  1H-Imidazolium, 3-[4-[3-[3-(ethoxydihydroxysilyl)propyl]-1H-imidazolium-1-yl]but… (silica-supported) Solvents: Water ;  15 h, 303 K
Reference
Pd Nanoparticles in Ionic Liquid Brush: A Highly Active and Reusable Heterogeneous Catalytic Assembly for Solvent-Free or On-Water Hydrogenation of Nitroarene under Mild Conditions
Li, Jing; Shi, Xian-Ying; Bi, Yuan-Yuan; Wei, Jun-Fa; Chen, Zhan-Guo, ACS Catalysis, 2011, 1(6), 657-664

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-3)-[2,6-Bis[(di-1-piperidinylphosphino-κP)amino]phenyl-κC]chloropalladium Solvents: 1-Butanol ,  1,4-Dioxane ,  Water ;  25 °C; 1 h, 25 °C → 100 °C
1.2 Reagents: Water ;  100 °C; 100 °C → rt
Reference
The 1,3-Diaminobenzene-Derived Aminophosphine Palladium Pincer Complex {C6H3[NHP(piperidinyl)2]2Pd(Cl)} - A Highly Active Suzuki-Miyaura Catalyst with Excellent Functional Group Tolerance
Bolliger, Jeanne L.; Frech, Christian M., Advanced Synthesis & Catalysis, 2010, 352(6), 1075-1080

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: o-Xylene ;  1 h, 110 °C
Reference
Manufacturing method of catalyst containing zeolite palladium complex, manufacturing method of the complex, and coupling compound using the catalyst
, Japan, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Nickelate(4-), tetrahydro-, magnesium (1:2), (T-4)- ;  30 min, 15 atm, rt
Reference
Applying mechanochemical methods in fine organic synthesis
Molchanov, V. V.; Buyanov, R. A.; Goidin, V. V.; Tkachev, A. V.; Lukashevich, A. I., Kataliz v Promyshlennosti, 2002, (6), 4-14

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: 1-Dodecanethiol ,  Sodium formate Catalysts: 9-Methyl-10,13-diphenyl-9H-dibenzo[a,c]carbazole Solvents: Dimethyl sulfoxide ;  12 h, 35 °C
Reference
Reductive Cleavage of C-X or N-S Bonds Catalyzed by Super Organoreductant CBZ6
Wang, Si-Da; Yang, Bo; Zhang, Hao; Qu, Jian-Ping ; Kang, Yan-Biao, Organic Letters, 2023, 25(5), 816-820

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrazine hydrate (1:1) Catalysts: Carbon ,  Cobalt Solvents: Ethanol ;  9 h, rt
Reference
Preparation of Co-based N-doped Meso-microporous Carbon for Hydrogenation of Nitroarenes
Liu, Kaijian ; Luo, Kejun; Tan, Hong; Li, Ni; Hu, Bonian; et al, ChemistrySelect, 2022, 7(42),

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: 2842071-37-6 Solvents: Ethanol ,  Water ;  6 h, 80 °C
Reference
Palladium complexes of PNNP type diiminodiphosphine ligands for the Suzuki C-C coupling reactions
Tezcan, Burcu; Kemal Yilmaz, Mustafa; Yakali, Gul; Aygun, Muhittin; Guzel, Bilgehan, Inorganica Chimica Acta, 2022, 543,

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Ammonia borane Catalysts: Molybdenum disulfide ,  Platinum Solvents: Acetonitrile ,  Water ;  20 °C → 70 °C; 30 min, 70 °C
Reference
Addressing the quantitative conversion bottleneck in single-atom catalysis
Chen, Zhongxin ; Song, Jingting; Zhang, Rongrong; Li, Runlai ; Hu, Qikun; et al, Nature Communications, 2022, 13(1),

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Potassium hydroxide Catalysts: 2721440-87-3 Solvents: Methanol ;  4 h, reflux
Reference
Synthesis of tetranuclear complex of Pd(II) with thiosemicarbazone ligands derived from 2-quinolone and its catalytic evaluation in Suzuki-Miyaura-type coupling reactions and alkoxylation of chloroquinolines
Nandhini, Sundar ; Dharani, Sivadasan ; Elamathi, Chennakrishnan ; Dallemer, Frederic ; Prabhakaran, Rathinasabapathi, Applied Organometallic Chemistry, 2021, 35(12),

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium Solvents: Ethanol ;  0.25 h, 100 °C
Reference
Palladium nanoparticle biosynthesis via Yerba Mate (Ilex paraguariensis) extract: an efficient eco-friendly catalyst for Suzuki-Miyaura reactions
Schmitt, Cristiane R.; Duarte, Fabio A.; Godoi, Marcelo; Peixoto, Carlos R. M.; Trombetta, Fernanda; et al, SN Applied Sciences, 2021, 3(2),

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Palladium (complexes with Schiff base-modified Ni MOFs) Solvents: Toluene-d8 ;  1 d, 100 °C
Reference
Amine-Tagged Fragmented Ligand Installation for Covalent Modification of MOF-74
Lim, Jaewoong ; Lee, Seonghwan; Ha, Hyeonbin; Seong, Junmo; Jeong, Seok; et al, Angewandte Chemie, 2021, 60(17), 9296-9300

4-phenylaniline Raw materials

4-phenylaniline Related Literature